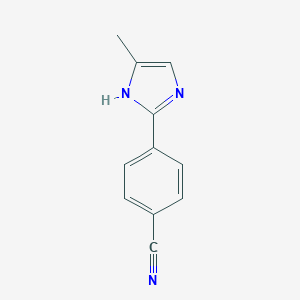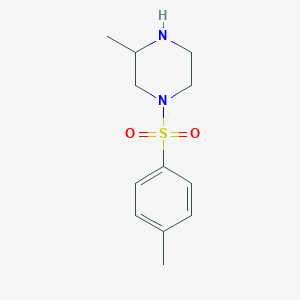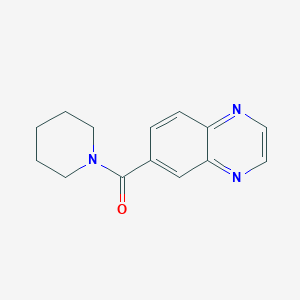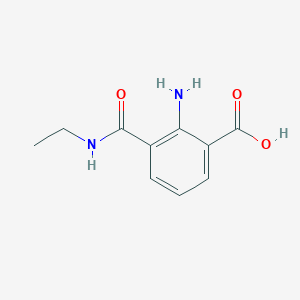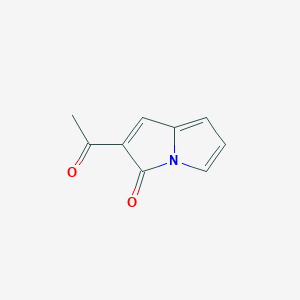
2-Acetyl-3H-pyrrolizin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Acetyl-3H-pyrrolizin-3-one, also known as AP-3, is a heterocyclic organic compound that has been widely studied for its potential applications in various fields of scientific research. This compound is a derivative of pyrrolizidine alkaloids and is known for its unique structure and properties that make it a valuable tool for investigating different biological processes.
科学的研究の応用
2-Acetyl-3H-pyrrolizin-3-one has been extensively studied for its potential applications in various fields of scientific research, including pharmacology, toxicology, and biochemistry. This compound has been shown to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-oxidant properties. This compound has also been investigated for its potential as a biomarker for liver toxicity and as a tool for studying the metabolism of pyrrolizidine alkaloids.
作用機序
The mechanism of action of 2-Acetyl-3H-pyrrolizin-3-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in the regulation of different biological processes. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This compound has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a critical role in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-oxidant properties. This compound has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and leukotrienes, and to reduce the expression of pro-inflammatory cytokines. This compound has also been shown to induce apoptosis in cancer cells and to inhibit the growth and proliferation of cancer cells. Additionally, this compound has been shown to exhibit anti-oxidant properties and to protect cells from oxidative stress.
実験室実験の利点と制限
2-Acetyl-3H-pyrrolizin-3-one has several advantages for lab experiments, including its unique structure and properties that make it a valuable tool for investigating different biological processes. This compound is also readily available and can be synthesized through several methods. However, this compound has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action and potential applications.
将来の方向性
There are several future directions for the research on 2-Acetyl-3H-pyrrolizin-3-one, including the investigation of its potential as a therapeutic agent for various diseases, such as cancer and inflammatory disorders. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential as a biomarker for liver toxicity. Furthermore, the development of new synthesis methods for this compound and the investigation of its potential applications in other fields of scientific research, such as materials science and environmental science, are also important future directions.
合成法
2-Acetyl-3H-pyrrolizin-3-one can be synthesized through several methods, including chemical synthesis, isolation from natural sources, and enzymatic synthesis. The chemical synthesis of this compound involves the reaction of pyrrolizidine alkaloids with acetic anhydride, resulting in the formation of this compound. The isolation of this compound from natural sources involves the extraction of pyrrolizidine alkaloids from plants that contain this compound. Enzymatic synthesis of this compound involves the use of enzymes to catalyze the reaction between pyrrolizidine alkaloids and acetyl-CoA.
特性
CAS番号 |
195614-02-9 |
|---|---|
分子式 |
C9H7NO2 |
分子量 |
161.16 g/mol |
IUPAC名 |
2-acetylpyrrolizin-3-one |
InChI |
InChI=1S/C9H7NO2/c1-6(11)8-5-7-3-2-4-10(7)9(8)12/h2-5H,1H3 |
InChIキー |
DCVNMOZBWUDREJ-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC2=CC=CN2C1=O |
正規SMILES |
CC(=O)C1=CC2=CC=CN2C1=O |
同義語 |
3H-Pyrrolizin-3-one, 2-acetyl- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



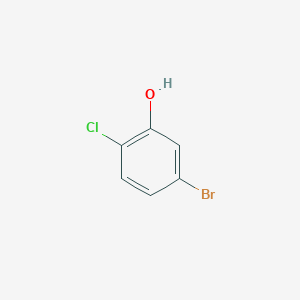
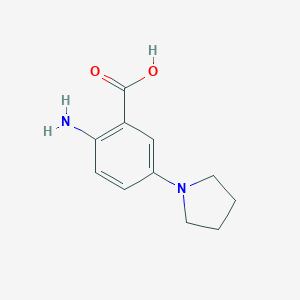
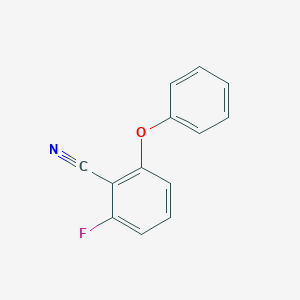
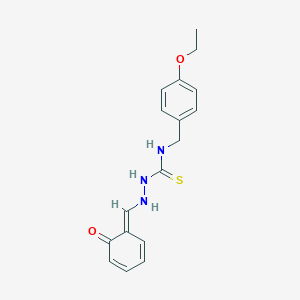
![7-Methoxyfuro[3,2-b]pyridine](/img/structure/B68887.png)

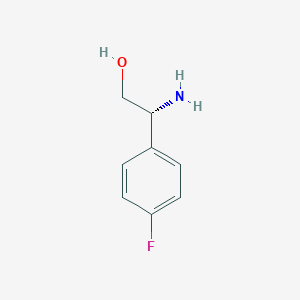
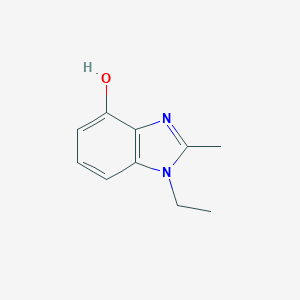
![(2S)-2-[(3,3-dimethyl-4H-isoquinolin-1-yl)amino]-4-methylpentanoic acid](/img/structure/B68892.png)
